molecular formula C11H17NO B14128857 2-Dimethylamino-1-p-tolyl-ethanol

2-Dimethylamino-1-p-tolyl-ethanol

Cat. No.: B14128857
M. Wt: 179.26 g/mol
InChI Key: BNEPHVFCKCLUMJ-UHFFFAOYSA-N
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Description

2-Dimethylamino-1-p-tolyl-ethanol is an organic compound with the molecular formula C10H15NO It is a tertiary amine and a secondary alcohol, characterized by the presence of a dimethylamino group and a p-tolyl group attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dimethylamino-1-p-tolyl-ethanol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-1-p-tolyl-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include p-tolyl ketone or p-tolyl aldehyde.

    Reduction: The major products include dimethylaminoethanol or p-tolyl alcohol.

    Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

2-Dimethylamino-1-p-tolyl-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-1-p-tolyl-ethanol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the p-tolyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, leading to its observed effects.

Comparison with Similar Compounds

2-Dimethylamino-1-p-tolyl-ethanol can be compared with other similar compounds, such as:

    N,N-Dimethylaminoethanol: Similar in structure but lacks the p-tolyl group, resulting in different chemical properties and applications.

    2-Dimethylamino-1-phenylethanol: Similar in structure but with a phenyl group instead of a p-tolyl group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-9-4-6-10(7-5-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3

InChI Key

BNEPHVFCKCLUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN(C)C)O

Origin of Product

United States

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